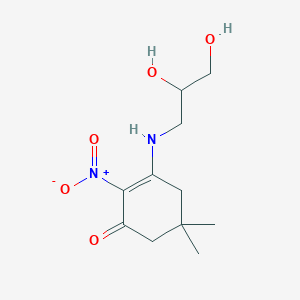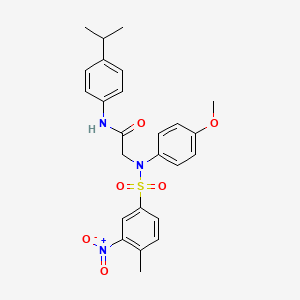
3-(2,3-Dihydroxypropylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dihydroxypropylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one: is a complex organic compound with a unique structure that includes a nitro group, a cyclohexene ring, and a dihydroxypropylamino side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dihydroxypropylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one typically involves multiple steps. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of the nitro group through nitration reactions. The dihydroxypropylamino side chain is then attached via nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxypropylamino side chain, leading to the formation of carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under specific conditions, such as using hydrogen gas and a metal catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted cyclohexene derivatives
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials .
Mécanisme D'action
The mechanism of action of 3-(2,3-Dihydroxypropylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dihydroxypropylamino side chain can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and influence cellular pathways .
Comparaison Avec Des Composés Similaires
N-(2,3-Dihydroxypropyl)arylamides: These compounds share the dihydroxypropylamino side chain but differ in the core structure.
Bisphenol A diglycidyl ether derivatives: These compounds have similar functional groups but are used primarily in polymer chemistry.
Uniqueness: 3-(2,3-Dihydroxypropylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one is unique due to its combination of a nitro group and a cyclohexene ring, which imparts distinct chemical properties and reactivity .
Propriétés
IUPAC Name |
3-(2,3-dihydroxypropylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5/c1-11(2)3-8(12-5-7(15)6-14)10(13(17)18)9(16)4-11/h7,12,14-15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWNDXGHGQLHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)[N+](=O)[O-])NCC(CO)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-methylsulfanylphenyl)methyl]-1,3-benzodioxol-5-amine](/img/structure/B5226566.png)
![3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5226571.png)

![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226582.png)




![N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5226628.png)

![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5226654.png)
![{3,5-bis[(3-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-nitrophenyl)methanone](/img/structure/B5226661.png)
![N-(3,4-dimethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5226663.png)
![4-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5226673.png)
